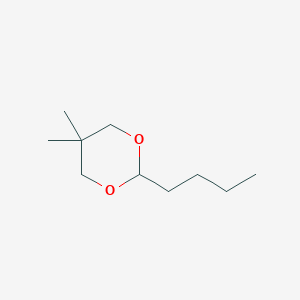

2-Butyl-5,5-dimethyl-1,3-dioxane

Description

Properties

Molecular Formula |

C10H20O2 |

|---|---|

Molecular Weight |

172.26 g/mol |

IUPAC Name |

2-butyl-5,5-dimethyl-1,3-dioxane |

InChI |

InChI=1S/C10H20O2/c1-4-5-6-9-11-7-10(2,3)8-12-9/h9H,4-8H2,1-3H3 |

InChI Key |

XZQOGFBUEOLPKC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1OCC(CO1)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Substituents on the 1,3-dioxane ring significantly influence molecular properties. Key analogs and their characteristics are summarized below:

Table 1: Substituent Impact on Physical Properties

*Calculated based on formula C₁₁H₂₂O₂.

- Hydrophobicity : The butyl group in 2-butyl-5,5-dimethyl-1,3-dioxane enhances lipophilicity compared to ethyl or isopropyl analogs, making it suitable for membrane-targeted applications .

- Odor Threshold : The ethyl analog (2-ethyl-5,5-dimethyl-1,3-dioxane) has a remarkably low odor threshold (~10 ng/L), raising concerns in water treatment, whereas the butyl variant’s sensory impact remains unstudied .

Reactivity and Stability

- Isomerization : 5,5-Dimethyl-1,3-dioxane derivatives undergo isomerization under catalytic or thermal stress. For example, 5,5-dimethyl-1,3-dioxane isomerizes to 2,2-dimethyl-3-methoxypropanal at 400–440°C, a reaction influenced by substituent mobility . The butyl group’s bulk may reduce isomerization rates compared to smaller substituents.

- Synthetic Reactivity : Chloromethyl (e.g., 2,2-bis(chloromethyl)-5,5-dimethyl-1,3-dioxane) and bromopropyl analogs (e.g., 2-(3-bromopropyl)-5,5-dimethyl-1,3-dioxane) exhibit higher reactivity toward nucleophilic substitution, unlike the inert butyl derivative .

Toxicity and Environmental Impact

- Butyl Analog: No explicit toxicity data are available, highlighting a critical research gap. Its persistence in environmental matrices is likely higher due to increased hydrophobicity.

Preparation Methods

Synthesis of 2-sec-butyl-2-methyl-propane-1,3-diol

This diol is synthesized via a multi-step process:

- Hydrogenation of 3-methyl-pent-3-en-2-one : Using palladium on carbon catalyst under hydrogen pressure (~10 bar) at 85°C to obtain 3-methyl-pentan-2-one.

- Reaction with methyl monochloroacetate : Sodium methoxide in methanol is heated to 100°C with methanol recovery, then toluene is added. After cooling to 0-5°C, 3-methyl-pentan-2-one is added, followed by methyl monochloroacetate over 2 hours. The mixture is aged and quenched with aqueous acetic acid.

- Separation and saponification : The organic phase is distilled to afford 3-sec-butyl-3-methyl-oxirane-2-carboxylic acid methyl ester, which is saponified with aqueous sodium hydroxide.

- Acidification and decarboxylation : Acidification with phosphoric acid yields the carboxylic acid, which is refluxed to decarboxylate and distilled to yield 2,3-dimethyl-pentanal.

- Final reduction and purification : Subsequent steps lead to the isolation of 2-sec-butyl-2-methyl-propane-1,3-diol by fractional distillation.

Cyclization to 2-Butyl-5,5-dimethyl-1,3-dioxane

- The diol intermediate reacts with an appropriate aldehyde (e.g., 2,4-dimethyl-cyclohex-3-enecarbaldehyde or other substituted aldehydes) under acidic conditions to form the 1,3-dioxane ring.

- The reaction typically involves acid catalysis to promote acetal formation, followed by purification steps such as distillation or crystallization.

| Step | Conditions | Notes |

|---|---|---|

| Hydrogenation | Pd/C catalyst, 85°C, 10 bar H2 pressure | Monitored by gas chromatography (GC) |

| Methoxide reaction | 100°C, methanol recovery, addition at 0-5°C | Controlled addition over 2 hours |

| Saponification | Aqueous NaOH (20%), room temperature | Followed by acidification to pH 2 |

| Decarboxylation | Reflux at 80-90°C | Removal of CO2 by distillation |

| Cyclization (dioxane ring) | Acid catalysis, room temperature to reflux | Purification by distillation/crystallization |

- The intermediate diol is obtained in moderate to good yields (typically 40-60% overall from starting ketones).

- The final 1,3-dioxane product is isolated with high purity, often exceeding 99% as confirmed by chromatographic methods such as HPLC and GC-MS.

- The process allows for isolation of isomeric mixtures or separation of stereoisomers using chromatographic techniques like HPLC or solid phase microextraction (SPME).

- Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are used to monitor reaction progress and purity.

- High-performance liquid chromatography (HPLC) is employed for purity assessment and isomer separation.

- Solid phase extraction (SPE) and crystallization are standard purification methods.

- The use of internal standards and surrogate compounds (e.g., isotopically labeled analogs) is common for quantitative analysis.

| Stage | Reagents/Materials | Conditions | Outcome |

|---|---|---|---|

| Hydrogenation | 3-methyl-pent-3-en-2-one, Pd/C, H2 | 85°C, 10 bar, 3.5 h | 3-methyl-pentan-2-one |

| Alkylation | Sodium methoxide, methyl monochloroacetate | 0-5°C addition, 3 h aging | Oxirane-2-carboxylic acid methyl ester |

| Saponification | NaOH (20%) aqueous | Room temp | Oxirane-2-carboxylate |

| Acidification & Decarboxylation | Phosphoric acid, reflux 80-90°C | 2-3 h | 2,3-dimethyl-pentanal |

| Cyclization to dioxane | 2-sec-butyl-2-methyl-propane-1,3-diol + aldehyde | Acid catalysis, room temp to reflux | 2-Butyl-5,5-dimethyl-1,3-dioxane |

The preparation of 2-Butyl-5,5-dimethyl-1,3-dioxane involves a multi-step synthesis starting from commercially available ketones through hydrogenation, alkylation, saponification, decarboxylation, and final cyclization steps. The described method is efficient, scalable, and yields high-purity product suitable for further applications. Analytical techniques such as GC, HPLC, and MS are integral for monitoring and ensuring product quality. The process is supported by detailed patent literature and research findings, confirming its reliability and reproducibility.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 2-butyl-5,5-dimethyl-1,3-dioxane in laboratory settings?

- Methodological Answer :

- Wear protective equipment (gloves, lab coat, goggles) to avoid skin/eye contact and inhalation.

- Conduct reactions in a fume hood to mitigate vapor exposure.

- Store the compound in a cool, dry, well-ventilated area, segregated from oxidizing agents.

- In case of accidental exposure, wash affected areas with water and seek medical attention immediately .

Q. What synthetic routes are effective for preparing 5,5-dimethyl-1,3-dioxane derivatives, and how can they be adapted for 2-butyl substitution?

- Methodological Answer :

- Step 1 : Start with a ketone precursor (e.g., 5,5-dimethyl-1,3-dioxane) and perform nucleophilic addition with a butyl Grignard reagent (e.g., butylmagnesium bromide).

- Step 2 : Optimize reaction conditions (e.g., anhydrous THF, 0–25°C) to minimize side reactions.

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., CH₂Cl₂/EtOAc) to isolate the product .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of 2-butyl-5,5-dimethyl-1,3-dioxane?

- Methodological Answer :

- GC-MS : Assess purity and confirm molecular weight (expected m/z: 188.24).

- ¹H/¹³C NMR : Identify substituent positions (e.g., butyl group at C2, dimethyl groups at C5). For example, the 5,5-dimethyl group in analogous compounds shows δ ~1.0–1.3 ppm (¹H) and ~20–25 ppm (¹³C) .

- FTIR : Verify functional groups (C-O-C stretching at ~1100 cm⁻¹) .

Advanced Research Questions

Q. How can NMR spectroscopy resolve conformational dynamics in 2-butyl-5,5-dimethyl-1,3-dioxane?

- Methodological Answer :

-

Use VT-NMR (variable-temperature NMR) to study ring-flipping kinetics. The geminal dimethyl groups at C5 restrict chair-to-chair interconversion, while the butyl group at C2 influences axial/equatorial preferences.

-

Key Data : In 5,5-dimethyl-1,3-dioxane derivatives, α and β substituent effects shift proton resonances by -3.1 to -5.1 ppm, depending on conformation .

Substituent Position Chemical Shift Range (δ, ppm) Conformational Effect C2 (Butyl) 0.8–1.5 (CH₃/CH₂) Axial preference C5 (Dimethyl) 1.0–1.3 (CH₃) Chair stabilization

Q. What strategies address contradictions in reported biological activities of 5,5-dimethyl-1,3-dioxane derivatives?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs (e.g., 2-ethyl, 2-isopropyl) and test against target enzymes or cell lines. For example, 5-acyl-1,3-dioxane derivatives show varied antimicrobial activity depending on substituent size and polarity .

- Meta-Analysis : Cross-reference bioactivity data across databases (e.g., PubChem, ChEMBL) while excluding low-reliability sources (e.g., commercial vendor claims) .

Q. How does a butyl group at C2 influence the reactivity of 5,5-dimethyl-1,3-dioxane in nucleophilic substitutions?

- Methodological Answer :

- The butyl group increases steric hindrance, reducing reaction rates at C2 compared to smaller substituents (e.g., ethyl or methyl).

- Experimental Design : Compare SN2 reactivity with KI/acetone under reflux. Monitor via TLC or GC-MS. For example, 2-ethyl derivatives react 1.5× faster than 2-butyl analogs due to lower steric demand .

Q. What computational methods predict the stability and electronic properties of 2-butyl-5,5-dimethyl-1,3-dioxane?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.